2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol
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Overview
Description
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol is a chemical compound with a complex structure that includes a diazepine ring and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol typically involves multiple steps. The initial step often includes the formation of the diazepine ring, followed by the introduction of the difluoromethyl group. The final steps involve the attachment of the methoxyphenol group under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving diazepine rings.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol involves its interaction with specific molecular targets. The diazepine ring may interact with receptors or enzymes, modulating their activity. The difluoromethyl group can enhance the compound’s stability and binding affinity, while the methoxyphenol group may contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds also contain a diazepine ring and have similar pharmacological properties.
Benzimidazoles: These compounds share structural similarities and are used in various therapeutic applications.
Uniqueness
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol is unique due to the presence of the difluoromethyl group, which can enhance its chemical stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H14F2N2O2 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-4-methoxyphenol |
InChI |
InChI=1S/C13H14F2N2O2/c1-19-8-2-3-12(18)9(6-8)10-7-11(13(14)15)17-5-4-16-10/h2-3,6-7,13,17-18H,4-5H2,1H3 |
InChI Key |
QTUQEWFPSXKAFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=NCCNC(=C2)C(F)F |
Origin of Product |
United States |
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